

Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde

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Compound of Interest

Compound Name: 2-Methyl-8-quinolinecarboxaldehyde

Cat. No.: B8589487

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **2-Methyl-8-quinolinecarboxaldehyde** could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed analysis based on closely related and structurally analogous compounds to predict the expected spectroscopic properties of **2-Methyl-8-quinolinecarboxaldehyde**. This information is intended to serve as a reference for researchers in the field.

Introduction

2-Methyl-8-quinolinecarboxaldehyde is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, combining a quinoline nucleus with a reactive aldehyde group, make it an interesting building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methyl-8-quinolinecarboxaldehyde**. These predictions are derived from the known data of structurally

similar compounds, including 2-chloro-3-formyl-8-methylquinoline, various quinoline carboxaldehydes, 2-methyl-8-hydroxyquinoline, and 2,8-dimethylquinoline.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~2.8	s	3H	-CH ₃
~7.5-7.8	m	3H	Aromatic-H
~8.1-8.3	d	1H	Aromatic-H
~8.9	d	1H	Aromatic-H
~10.5	s	1H	-CHO

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~25	-CH ₃
~120-140	Aromatic C-H
~145-155	Aromatic C (quaternary)
~160	C=N
~193	-CHO

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~830	Strong	C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
171	High	[M] ⁺ (Molecular Ion)
170	High	[M-H] ⁺
142	Medium	[M-CHO] ⁺
115	Medium	[M-CHO-HCN] ⁺

Experimental Protocols

While specific experimental protocols for **2-Methyl-8-quinolinecarboxaldehyde** are not available, the following are general methodologies for the synthesis and spectroscopic characterization of similar quinoline derivatives.

3.1. Synthesis: Oxidation of 2,8-dimethylquinoline

A common method for the synthesis of quinoline carboxaldehydes is the oxidation of the corresponding methylquinoline.

- Procedure: To a solution of 2,8-dimethylquinoline in a suitable solvent (e.g., glacial acetic acid or dioxane), an oxidizing agent such as selenium dioxide (SeO₂) is added. The reaction

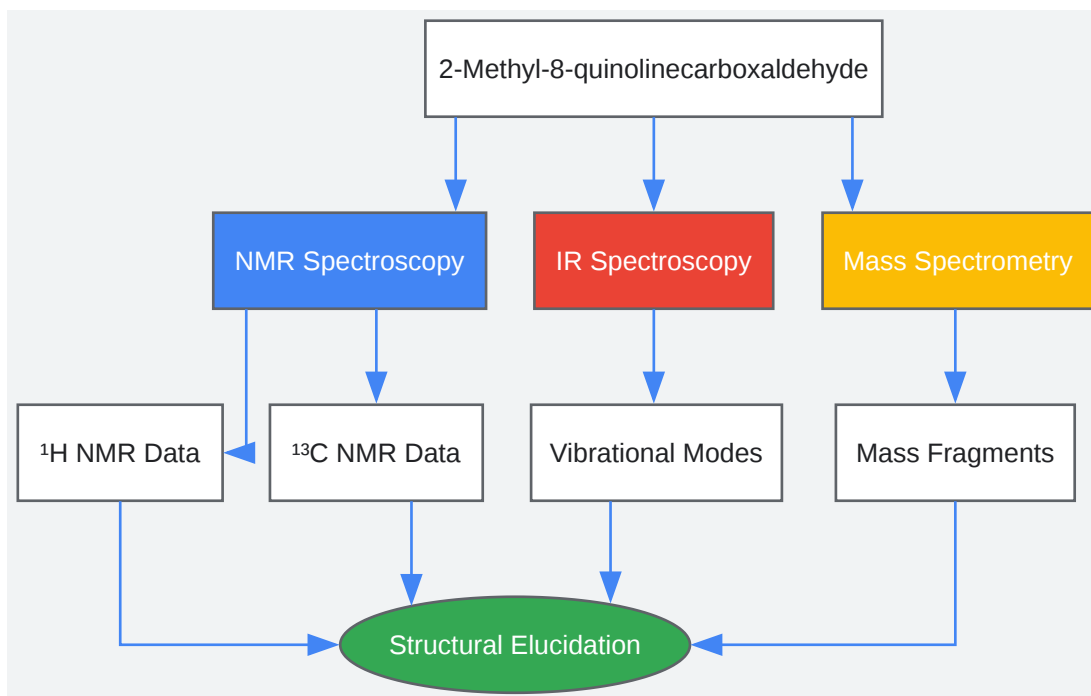
mixture is refluxed for several hours. After completion, the mixture is cooled, and the precipitated selenium is filtered off. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard.
- **IR Spectroscopy:** The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film on a salt plate.
- **Mass Spectrometry:** Mass spectra would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or through a gas chromatograph.

Visualization of Spectroscopic Workflow and Fragmentation

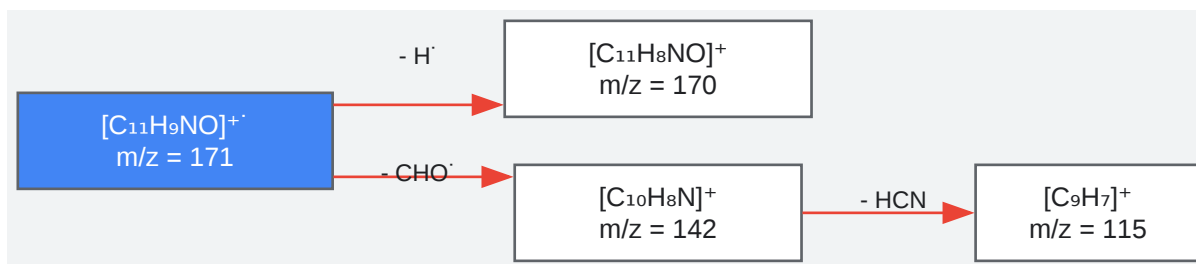
Diagram 1: Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **2-Methyl-8-quinolinecarboxaldehyde**.

Diagram 2: Predicted Mass Spectral Fragmentation



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Caption: Predicted electron ionization mass spectral fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Methyl-8-quinolinecarboxaldehyde**. While direct experimental data remains elusive in the surveyed literature, the analysis of structurally related compounds allows for reliable predictions of its NMR, IR, and MS characteristics. The provided experimental protocols and

workflow diagrams offer a practical framework for researchers working on the synthesis and characterization of this and similar quinoline derivatives. Further experimental work is required to confirm these predicted spectroscopic features.

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